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For decades, traditional immunoassays like the enzyme-linked immunosorbent assay (ELISA)

have been the cornerstone of protein quantification. However, the evolving demands of

research and drug development for higher sensitivity, greater multiplexing capabilities, and

deeper proteomic coverage have spurred the development of innovative technologies. This

guide provides a comprehensive comparison of leading alternatives to traditional

immunoassays, offering researchers, scientists, and drug development professionals objective

performance data and detailed methodologies to inform their experimental choices.

This guide delves into the principles, performance, and protocols of four major alternative

technologies: Proximity Extension Assay (PEA), aptamer-based assays, Single Molecule Array

(Simoa), and Mass Spectrometry-based proteomics. We will explore their respective strengths

and limitations, providing a framework for selecting the most appropriate platform for your

specific research needs.

Performance Comparison: A Head-to-Head Look at
Key Metrics
The selection of a protein analysis platform often hinges on key performance indicators such as

sensitivity, dynamic range, sample volume requirements, and multiplexing capacity. The

following tables summarize the quantitative performance of the discussed technologies in

comparison to traditional ELISAs.
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Technology

Typical Limit

of Detection

(LOD)

Dynamic

Range

Sample

Volume
Throughput

Multiplexing

Capability

Traditional

ELISA

1 - 100

pg/mL[1]
2-3 logs 50 - 100 µL[1]

Low to

Medium

Singleplex to

low-plex

Proximity

Extension

Assay (PEA -

Olink)

fg/mL to

pg/mL range
~10 logs ~1 µL[2] High

Up to 3072

proteins[3]

Aptamer-

based Assay

(SomaScan)

fg/mL to

pg/mL range
~10 logs

~160 µL of

plasma
High

Over 11,000

proteins[4]

Single

Molecule

Array (Simoa)

10 fg/mL to 1

pg/mL[1][5]
>4 logs 25 - 100 µL

Medium to

High

Up to 6-plex

without

compromisin

g

sensitivity[5]

Mass

Spectrometry

(MS)

Varies widely

(pg/mL to

ng/mL)

4-5 logs

(targeted)

Varies (µL to

mL)

Low to

Medium

High

(thousands of

proteins)
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Technology
Precision

(Median CV%)
Specificity Strengths Limitations

Traditional

ELISA
<15-20%

High (antibody-

dependent)

Well-established,

cost-effective for

single targets.

Limited

multiplexing,

larger sample

volume,

moderate

sensitivity.[6]

Proximity

Extension Assay

(PEA - Olink)

~16.5% - 35.7%

(platform

dependent)[7]

Very High (dual

antibody

recognition)

High

multiplexing, low

sample volume,

high specificity.

[7]

Higher cost per

sample,

precision can be

lower than other

platforms.[8]

Aptamer-based

Assay

(SomaScan)

~5-10%[7][8]
High (aptamer-

based)

Very high

multiplexing,

excellent

precision, broad

proteome

coverage.[1]

Larger sample

volume, potential

for off-target

binding of

aptamers.

Single Molecule

Array (Simoa)
<10%

High (antibody-

dependent)

Ultra-sensitive,

excellent

precision.[9]

Limited

multiplexing,

dedicated

instrumentation

required.[1][5]

Mass

Spectrometry

(MS)

<20% (targeted)
Very High (mass-

to-charge ratio)

Unbiased

discovery, can

identify PTMs

and protein

isoforms.[7]

Lower

throughput,

complex

workflow, higher

cost of

instrumentation.

[7]
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In-Depth Technology Overviews and Experimental
Protocols
Proximity Extension Assay (PEA)
Proximity Extension Assay, the technology behind Olink Proteomics' platforms, offers a highly

specific and sensitive method for multiplex protein quantification.[6] It utilizes pairs of

antibodies tagged with unique DNA oligonucleotides. When the antibody pair binds to the target

protein, the oligonucleotides are brought into close proximity, allowing them to hybridize and be

extended by a DNA polymerase. This creates a unique DNA reporter molecule that is then

quantified using quantitative PCR (qPCR) or next-generation sequencing (NGS).[10] The

requirement for dual antibody binding significantly enhances specificity.[7]

Sample Preparation Proximity Extension Assay Quantification

1. Sample Incubation
(Plasma, Serum, etc.)

2. Addition of PEA Probes
(Antibody-Oligo Conjugates)

 
3. Antibody Binding

to Target Protein
 4. Proximity Extension

(DNA Polymerase)

 
5. Formation of

DNA Reporter Molecule

 
6. qPCR or NGS

Quantification
 7. Data Analysis

(NPX values)

 

Click to download full resolution via product page

Proximity Extension Assay (PEA) Workflow

Sample Preparation: Thaw samples (e.g., plasma, serum) on ice. Prepare a sample dilution

series if necessary.

Incubation:

Prepare an incubation mix containing the PEA antibody-oligonucleotide probes.

Add 1 µL of each sample, control, and standard to a 96-well plate.

Add the incubation mix to each well.

Seal the plate and incubate overnight at 4°C.[11]

Extension:
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Prepare an extension mix containing DNA polymerase and dNTPs.

Add the extension mix to each well of the incubation plate.

Seal the plate and perform the extension reaction in a thermal cycler.[11]

Detection (qPCR):

Prepare a detection mix containing primers and a fluorescent probe.

Transfer the extended product to a new 96-well plate.

Add the detection mix to each well.

Run the qPCR reaction in a real-time PCR instrument.[11]

Data Analysis: The results are presented as Normalized Protein eXpression (NPX) values,

which are on a log2 scale and represent relative protein concentrations.

Aptamer-Based Assays
Aptamer-based assays, such as the SomaScan® platform from SomaLogic, utilize short,

single-stranded nucleic acid molecules called aptamers that bind to specific target proteins with

high affinity and specificity.[12] These aptamers are chemically synthesized and can be

modified to enhance their binding properties. The SomaScan assay employs a series of

capture and detection steps to quantify over 7,000 proteins simultaneously from a single

sample.[12]

Binding & Capture Washing & Elution Quantification

1. Sample Incubation
with SOMAmer Reagents 2. Protein Biotinylation

 
3. Capture on

Streptavidin Beads

 
4. Wash to Remove

Non-specific Proteins
 5. Photo-cleavage

and Elution

 
6. Hybridization to

Microarray
 7. Fluorescence Readout

& Data Analysis (RFU)
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Aptamer-Based Assay (SomaScan) Workflow
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Sample Incubation: Approximately 160 µL of plasma or serum is incubated with a mixture of

SOMAmer (slow off-rate modified aptamer) reagents.[13]

Biotinylation and Capture: The proteins bound to the SOMAmer reagents are biotinylated.

The SOMAmer-protein complexes are then captured on streptavidin-coated magnetic beads.

[14]

Washing: A series of stringent washes are performed to remove non-specifically bound

proteins.

Photo-cleavage and Elution: The SOMAmer reagents are released from the protein targets

by photo-cleavage of a UV-sensitive linker.[14]

Hybridization: The released SOMAmer reagents are hybridized to a custom DNA microarray.

Quantification: The amount of each SOMAmer reagent is quantified by measuring the

fluorescence intensity at its corresponding feature on the microarray. The output is in

Relative Fluorescence Units (RFU).

Single Molecule Array (Simoa)
Single Molecule Array (Simoa) is an ultra-sensitive technology that enables the detection and

quantification of proteins at the single-molecule level.[14] This bead-based immunoassay is

similar in principle to a sandwich ELISA but utilizes microwells that are small enough to trap

individual beads.[15] This allows for the digital counting of "on" (containing a target protein)

versus "off" wells, leading to a significant increase in sensitivity compared to traditional analog

measurements.[15]

Immunocomplex Formation Digital Detection
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Single Molecule Array (Simoa) Workflow
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Immunocomplex Formation:

Paramagnetic beads coated with capture antibodies are incubated with the sample.[16]

A biotinylated detection antibody is added to form a "sandwich" around the target protein.

Streptavidin-β-galactosidase (SBG) conjugate is added, which binds to the biotinylated

detection antibody.[16]

Washing and Resuspension: The beads are washed to remove unbound reagents and then

resuspended in a substrate solution.

Loading onto Simoa Disc: The bead suspension is loaded onto a Simoa disc, which contains

an array of over 200,000 microwells.[15] Each well has a diameter that can only

accommodate a single bead.

Sealing and Imaging: The wells are sealed with oil, and a fluorescent substrate is added. The

instrument then images the entire array and counts the number of "on" wells (wells

containing a bead with a bound enzyme that generates a fluorescent signal).[15]

Data Analysis: At low concentrations, the number of "on" wells is directly proportional to the

concentration of the protein in the sample. At higher concentrations, the analog fluorescence

intensity from the wells is used for quantification.

Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry has emerged as a powerful alternative to immunoassays for both targeted

and discovery-based protein analysis.[7] Unlike antibody-based methods, MS directly

measures the mass-to-charge ratio of peptides derived from proteins, offering high specificity

and the ability to identify post-translational modifications (PTMs) and protein isoforms.[7]

Sample Preparation LC-MS/MS Analysis Data Analysis
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Click to download full resolution via product page

Mass Spectrometry-Based Proteomics Workflow

Protein Extraction and Preparation:

Proteins are extracted from the biological sample (e.g., cells, tissue, plasma).

Proteins are denatured, reduced, and alkylated to unfold them and prepare them for

digestion.[17]

Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the proteins into

smaller peptides.[17]

Peptide Cleanup: The peptide mixture is desalted and purified using solid-phase extraction to

remove contaminants that can interfere with MS analysis.[17]

Liquid Chromatography (LC) Separation: The complex peptide mixture is separated by

reverse-phase liquid chromatography, which separates peptides based on their

hydrophobicity.[18]

Mass Spectrometry (MS/MS) Analysis:

As peptides elute from the LC column, they are ionized (typically by electrospray

ionization) and enter the mass spectrometer.

The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge

ratio of the intact peptides.

Selected peptides are then fragmented, and a second scan (MS2) is performed to

determine the mass-to-charge ratio of the fragment ions.

Data Analysis:

The fragmentation data is used to search a protein sequence database to identify the

peptides.

The identified peptides are then used to infer the presence of the original proteins.
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Quantification can be performed using various methods, including label-free approaches

(e.g., spectral counting, peak intensity) or labeling techniques (e.g., TMT, iTRAQ).[19]

Conclusion: Choosing the Right Tool for the Job
The field of protein analysis has moved far beyond the limitations of traditional immunoassays.

The technologies presented in this guide offer a diverse toolkit for researchers, each with a

unique set of advantages.

For ultra-sensitive detection of a small number of key biomarkers, Simoa stands out as a

powerful option.

When high-plex analysis from minimal sample volume is paramount, Proximity Extension

Assay (Olink) provides an excellent solution.

For the broadest possible proteome coverage and high precision, aptamer-based assays

(SomaScan) are a leading choice.

For unbiased discovery, identification of post-translational modifications, and absolute

quantification, Mass Spectrometry remains the gold standard.

Ultimately, the optimal choice of technology will depend on the specific research question,

sample availability, required throughput, and budget. By understanding the performance

characteristics and experimental workflows of these advanced platforms, researchers can

make informed decisions to accelerate their discoveries in basic research, biomarker discovery,

and drug development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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